molecular formula C21H18ClN3 B5629599 2-benzyl-3-(4-chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine

2-benzyl-3-(4-chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine

Cat. No. B5629599
M. Wt: 347.8 g/mol
InChI Key: VFNBMJDRIYZAOA-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-a]pyrimidines are heterocyclic compounds characterized by a fused pyrazole and pyrimidine ring system. This class of compounds has attracted significant interest due to their wide range of biological activities and potential therapeutic applications. The specific compound "2-benzyl-3-(4-chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine" is part of this family, and its study involves the synthesis, structure analysis, and exploration of its chemical and physical properties.

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves multi-step reactions starting from various precursors. For instance, compounds similar to the one of interest can be synthesized through reactions involving intermediates such as 3-(4-chlorophenyl)-2-(N,N-dimethylamino)methylene-3-oxopropanenitrile reacting with amino-substituted pyrazoles or pyrimidines under specific conditions to form novel pyrazolo[1,5-a]pyrimidine derivatives (Eljazi I. Al-Afaleq, 2000). Microwave irradiation and ultrasound have also been utilized as eco-friendly energy sources for synthesizing fused pyrazolo[1,5-a]pyrimidine derivatives, indicating the adaptability of synthesis methods to environmental concerns (K. Al-Zaydi, 2009).

Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives reveals a complex interplay of various functional groups and substituents. Crystal structure analyses provide insights into the conformations, bond lengths, angles, and interactions within these molecules. For example, studies on similar compounds have elucidated their crystal packing, dominated by van der Waals interactions, and specific structural features such as dihedral angles and hydrogen bonding patterns (Ju Liu et al., 2012).

Future Directions

Pyrazolopyrimidines, including “2-benzyl-3-(4-chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine”, have potential therapeutic applications due to their wide range of biological activities . Future research could focus on exploring their potential uses in medicinal chemistry and developing new synthesis methods.

properties

IUPAC Name

2-benzyl-3-(4-chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN3/c1-14-12-15(2)25-21(23-14)20(17-8-10-18(22)11-9-17)19(24-25)13-16-6-4-3-5-7-16/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFNBMJDRIYZAOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C(C(=NN12)CC3=CC=CC=C3)C4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzyl-3-(4-chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine

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